Gabapentin-13C3 is a stable isotopic variant of the anticonvulsant medication gabapentin, which is primarily used to treat seizures, neuropathic pain, and fibromyalgia. This compound is characterized by the incorporation of three carbon-13 isotopes in its molecular structure, making it valuable in various analytical applications, particularly in mass spectrometry and forensic analysis. Gabapentin itself is classified as a gamma amino acid and a structural analog of gamma-aminobutyric acid, functioning primarily as an anticonvulsant.
Gabapentin-13C3 can be synthesized through methods that involve the modification of the original gabapentin synthesis process to incorporate carbon-13 isotopes. The standard synthesis of gabapentin involves the conversion of 1,1-cyclohexanediacetic anhydride into 1,1-cyclohexanediacetic acid monoamide, followed by a Hofmann rearrangement using sodium hypobromite in an aqueous solution . For the isotopic variant, specific steps are taken to ensure that three carbon atoms are replaced with their carbon-13 counterparts during the synthesis.
The molecular structure of gabapentin-13C3 closely resembles that of gabapentin but incorporates three carbon-13 atoms. The structural formula can be represented as:
This modification allows for enhanced detection and quantification in analytical techniques such as mass spectrometry. The presence of carbon-13 isotopes provides a distinct mass shift that aids in differentiating it from non-labeled compounds during analysis .
Gabapentin-13C3 undergoes similar chemical reactions as gabapentin due to its analogous structure. Its reactivity can be influenced by the presence of functional groups such as amines and carboxylic acids. Typical reactions include:
These reactions are crucial for understanding its behavior in biological systems and analytical applications.
Gabapentin exerts its therapeutic effects primarily through binding to the alpha-2-delta subunit of voltage-gated calcium channels in the central nervous system. This binding inhibits excitatory neurotransmitter release, thereby reducing neuronal excitability and providing anticonvulsant effects . Specifically, gabapentin does not block calcium channels directly; instead, it disrupts their regulatory function by preventing their delivery to the cell membrane and decreasing signaling pathways related to neurotransmitter release.
Relevant data indicates that gabapentin exhibits low protein binding (less than 3%) and has minimal metabolism, primarily eliminated through renal pathways .
Gabapentin-13C3 has several scientific applications:
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2